molecular formula C14H25N3O B2851312 N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide CAS No. 1241551-54-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide

Cat. No. B2851312
CAS RN: 1241551-54-1
M. Wt: 251.374
InChI Key: HKDZIZYVXJVPQT-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, also known as CP-945,598, is a small molecule drug that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, CP-945,598 increases the levels of endocannabinoids, which can potentially provide therapeutic benefits in various diseases and conditions.

Mechanism Of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. The activation of cannabinoid receptors can lead to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression, among other effects. The specific effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the type and location of cannabinoid receptors that are activated, as well as the levels of endocannabinoids that are present.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the specific disease or condition that is being targeted, as well as the dose and duration of treatment. In general, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The activation of cannabinoid receptors can lead to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression, among other effects. The specific effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the type and location of cannabinoid receptors that are activated, as well as the levels of endocannabinoids that are present.

Advantages And Limitations For Lab Experiments

The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide in lab experiments include its specificity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential therapeutic effects in various diseases and conditions. However, there are also some limitations to using N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, such as its potential off-target effects, its potential toxicity at high doses, and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, including:
1. Further optimization of its pharmacokinetic properties to improve its efficacy and safety in humans.
2. Investigation of its potential therapeutic effects in other diseases and conditions, such as epilepsy, neurodegenerative diseases, and cancer.
3. Development of novel FAAH inhibitors with improved selectivity, potency, and pharmacokinetic properties.
4. Investigation of the role of endocannabinoids and cannabinoid receptors in various physiological processes, such as pain, inflammation, and mood regulation.
5. Development of combination therapies that target multiple pathways involved in disease pathogenesis, such as combining N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide with other analgesics or anti-inflammatory agents.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide is a small molecule drug that inhibits FAAH and increases the levels of endocannabinoids, which can potentially provide therapeutic benefits in various diseases and conditions. Its mechanism of action involves the activation of cannabinoid receptors, which can modulate various physiological processes. N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been extensively studied in preclinical and clinical settings, and there are several future directions for its research and development.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The process starts with the reaction of 1-cyano-1,2-dimethylpropylamine with ethyl chloroacetate to yield N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester. This intermediate is then reacted with cyclopropylmethylamine and methyl iodide to form N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, which is the final product. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been optimized to achieve high yields and purity, and various analytical techniques, such as NMR spectroscopy and HPLC, have been used to confirm its structure and purity.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various diseases and conditions, such as pain, inflammation, anxiety, depression, and addiction. The inhibition of FAAH by N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. For example, in animal models of pain, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to reduce pain sensitivity and improve analgesia when administered alone or in combination with other analgesics. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, such as arthritis and colitis. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been studied for its potential effects on anxiety and depression, as endocannabinoids have been implicated in the regulation of mood and emotions. Finally, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been investigated for its potential role in addiction, as endocannabinoids have been shown to play a role in drug reward and reinforcement.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-cyclopropylethyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-10(2)14(4,9-15)16-13(18)8-17(5)11(3)12-6-7-12/h10-12H,6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZIZYVXJVPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)C(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide

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